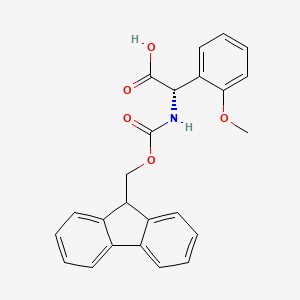

(S)-2-((((9H-芴-9-基)甲氧基)羰基)氨基)-2-(2-甲氧基苯基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

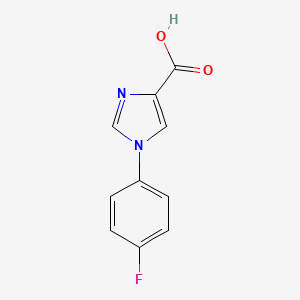

The compound , (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid, is a chiral molecule that is likely to be of interest due to its potential use in various chemical resolutions and as a precursor in the synthesis of biologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules and their synthesis, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of chiral compounds similar to the one often involves the use of chiral resolving agents or chiral auxiliaries to ensure the desired stereochemistry. For instance, the paper titled "Synthesis and analytical properties of (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid" describes the synthesis of a chiral resolving agent, which is determined to have an S configuration through X-ray structural analysis. Similarly, the stereoselective synthesis of a PPAR α/γ dual agonist is described in another paper , where a chiral auxiliary, (R)-(+)-2-methyl-2-propanesulfinamide, is used to achieve the desired stereochemistry. These methods could potentially be adapted for the synthesis of the compound , ensuring the correct S configuration is obtained.

Molecular Structure Analysis

The molecular structure of chiral compounds is crucial for their function and interaction with other molecules. The absolute configuration of the synthesized compound in paper was confirmed using X-ray structural analysis, which is a definitive method for determining the three-dimensional arrangement of atoms within a molecule. The paper also mentions that NMR analyses in CDCl3 were used to observe the syn-periplanar conformations of the esters, which could be relevant when analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups and stereochemistry. The papers provided do not directly address the chemical reactions of the specific compound, but they do discuss the utility of similar compounds in chemical resolutions and as intermediates in the synthesis of biologically active molecules . These insights suggest that the compound could also participate in similar reactions, potentially serving as an intermediate or a resolving agent in the synthesis of other chiral molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While the papers do not provide specific data on the physical and chemical properties of the compound , they do describe properties of similar molecules. For example, the crystalline structure and NMR data provided in paper give an indication of how the compound might behave in a solid state or in solution. These properties are essential for understanding the compound's stability, solubility, and reactivity, which are important for its practical applications in synthesis and industry.

科学研究应用

荧光标记和检测

已从相关化合物 6-甲氧基-4-喹啉酮中鉴定出一种新荧光团,其在广泛的 pH 范围内具有强荧光,使其可用于生物医学分析。该衍生物显示出强荧光、抗光和抗热稳定性,并已用作荧光标记试剂,展示了其在生物分析应用中检测羧酸的潜力 (Hirano 等人,2004)。

肽的固相合成

关于制备 N-Fmoc 保护的 β2-同系氨基酸用于 β-肽的固相合成,研究表明了 (S)-2-((((9H-芴-9-基)甲氧基)羰基)氨基)-2-(2-甲氧基苯基)乙酸衍生物的效用。该方法以其高非对映选择性和产率而著称,突出了该化合物在肽合成中的作用及其在大规模应用中的潜力 (Šebesta & Seebach, 2003)。

用于材料科学的自组装结构

已经研究了 Fmoc 修饰的氨基酸(包括 (S)-2-((((9H-芴-9-基)甲氧基)羰基)氨基)-2-(2-甲氧基苯基)乙酸的衍生物)的自组装性质,显示了形成新型自组装结构的潜力。这些结构可以被操纵以用于材料科学和纳米技术中的所需功能,展示了该化合物超越生物应用的多功能性 (Gour 等人,2021)。

用于碳纳米管的酶激活表面活性剂

该化合物已用于碳纳米管的酶激活表面活性剂的开发。这种创新方法能够按需获得均匀的水性纳米管分散体,表明其在纳米材料处理中以及在受控分散至关重要的药物递送系统中的应用 (Cousins 等人,2009)。

固相合成的连接子

已经报道了用于固相合成的新的苯基芴基连接子,与标准连接子相比,它们提供了更高的酸稳定性。这一发展强调了 (S)-2-((((9H-芴-9-基)甲氧基)羰基)氨基)-2-(2-甲氧基苯基)乙酸衍生物在提高化学合成效率和可靠性方面的重要性,特别是在肽合成中 (Bleicher, Lutz, & Wuethrich, 2000)。

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c1-29-21-13-7-6-12-19(21)22(23(26)27)25-24(28)30-14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-13,20,22H,14H2,1H3,(H,25,28)(H,26,27)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAACEXURLBYEU-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590422 |

Source

|

| Record name | (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid | |

CAS RN |

1176648-58-0 |

Source

|

| Record name | (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

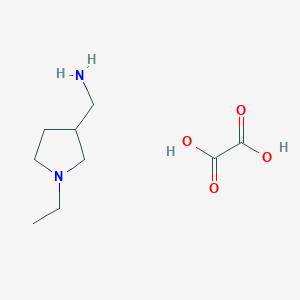

![1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B1341663.png)

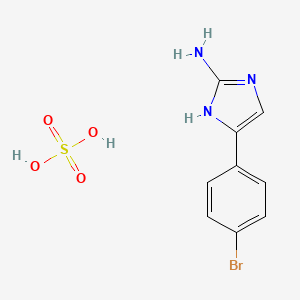

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)

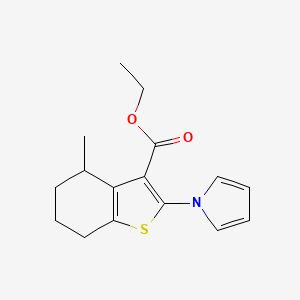

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)